molecular formula C12H21N3O2S B13616526 Tert-butyl4-(2-isothiocyanatoethyl)piperazine-1-carboxylate

Tert-butyl4-(2-isothiocyanatoethyl)piperazine-1-carboxylate

Cat. No.: B13616526
M. Wt: 271.38 g/mol
InChI Key: GIVDDOUYFMQRFN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are derivatives where the isothiocyanate group is replaced by other functional groups.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H21N3O2S/c1-12(2,3)17-11(16)15-8-6-14(7-9-15)5-4-13-10-18/h4-9H2,1-3H3

InChI Key

GIVDDOUYFMQRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN=C=S

Origin of Product

United States

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